REACTION_CXSMILES
|
Cl[CH:2]([C:8]([C:10]([F:13])([F:12])[F:11])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:14]([NH:18][C:19]([NH2:21])=[O:20])([CH3:17])([CH3:16])[CH3:15]>C(Cl)Cl>[CH3:15][C:14]([NH:18][C:19]1[O:20][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:21]=1)([CH3:17])[CH3:16]
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Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C(F)(F)F
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)NC(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated at 140°-150° C. for 19 hours under a calcium sulfate drying tube
|
Duration
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19 h
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
washed three times with water
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Type
|
EXTRACTION
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Details
|
The methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NC=1OC(=C(N1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |